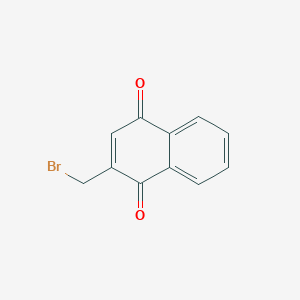

2-(Bromomethyl)naphthalene-1,4-dione

Descripción general

Descripción

2-(Bromomethyl)naphthalene-1,4-dione is an organic compound with the molecular formula C11H7BrO2. This compound is characterized by the presence of a bromomethyl group attached to a naphthalene ring, which also contains two ketone groups at the 1 and 4 positions. It is a derivative of naphthalene and is used in various chemical reactions and applications due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)naphthalene-1,4-dione typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-methylnaphthalene followed by oxidation to introduce the ketone groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as chloroform or carbon tetrachloride. The oxidation step can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. The final product is typically purified through recrystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The ketone groups can participate in redox reactions, where they can be reduced to alcohols or further oxidized to carboxylic acids.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Oxidation Products: Carboxylic acids or quinones.

Reduction Products: Alcohols or hydroquinones.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

2-(Bromomethyl)naphthalene-1,4-dione has the molecular formula CHBrO. It features a naphthalene backbone with a bromomethyl group at the 2-position and two ketone groups at the 1 and 4 positions. The synthesis typically involves:

- Bromination of Naphthalene Derivatives : Using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.

- Oxidation Steps : Employing oxidizing agents like potassium permanganate or chromium trioxide to form the dione structure.

The following table summarizes key synthetic routes:

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Bromination of 2-methylnaphthalene | Br or NBS | Chloroform or carbon tetrachloride |

| Oxidation to introduce dione | KMnO or CrO | Acidic or basic conditions |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions:

- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It is used in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Research indicates that naphthoquinone derivatives exhibit significant biological activities. The compound has been studied for its potential antimicrobial properties:

- Antimicrobial Effects : Studies have shown that derivatives similar to this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting cellular functions through redox cycling and interaction with thiol groups in proteins .

Case Studies

- Antimicrobial Study :

- Synthesis of Bioactive Compounds :

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)naphthalene-1,4-dione involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The ketone groups can also participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Chloromethyl)naphthalene

- 1-(Bromomethyl)naphthalene

- 2-Naphthalenemethanol

- 1-Bromo-2-methylnaphthalene

Uniqueness

2-(Bromomethyl)naphthalene-1,4-dione is unique due to the presence of both a bromomethyl group and two ketone groups on the naphthalene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Actividad Biológica

2-(Bromomethyl)naphthalene-1,4-dione is a naphthoquinone derivative that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a naphthalene backbone with a bromomethyl group at the 2-position and a dione functional group at the 1 and 4 positions. The synthesis of this compound typically involves bromination of naphthalene derivatives followed by oxidation processes to introduce the dione functionality. For instance, one method involves the reaction of naphthalene with bromine under controlled conditions to yield 2-bromonaphthalene, which is subsequently oxidized to form the desired product .

Antimicrobial Properties

Research indicates that naphthoquinone derivatives exhibit significant antimicrobial activity. For example, studies have shown that 1,4-naphthoquinones can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . In particular, derivatives similar to this compound have demonstrated enhanced activity against pathogenic fungi and bacteria due to their ability to disrupt cellular functions through redox cycling and interaction with thiol groups in proteins .

Anticancer Activity

The anticancer potential of naphthoquinones has been widely studied. Compounds in this class have shown efficacy in inhibiting the proliferation of cancer cells such as HeLa (cervical cancer) cells. The mechanism often involves inducing oxidative stress and apoptosis in cancer cells. For instance, a series of studies have reported that naphthoquinone derivatives can induce cell cycle arrest and apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

Naphthoquinones also exhibit anti-inflammatory properties. Research has highlighted their ability to inhibit pro-inflammatory cytokines like interleukin-1β (IL-1β), making them potential candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies suggest that modifications on the naphthoquinone ring can enhance their anti-inflammatory potency.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of various naphthoquinone derivatives against Plasmodium falciparum, Mycobacterium tuberculosis, and Pseudomonas aeruginosa. The results indicated that certain modifications on the naphthoquinone structure significantly improved their antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Mechanism Elucidation

In a study focusing on HeLa cells, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that this compound induces apoptosis via mitochondrial dysfunction and activation of caspases .

Data Summary Table

Propiedades

IUPAC Name |

2-(bromomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWICJQAACGHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509582 | |

| Record name | 2-(Bromomethyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50371-30-7 | |

| Record name | 2-(Bromomethyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.